1-(2,4-dimethylphenyl)-1H-pyrazol-4-amine

Overview

Description

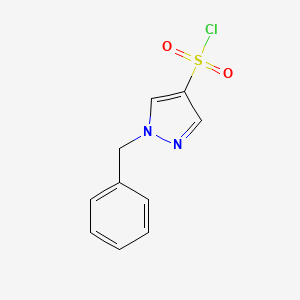

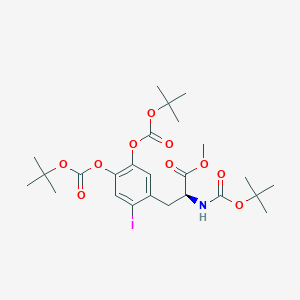

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine, also known as DMPP, is an aromatic amine that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. DMPP has a molecular weight of 187.22 g/mol and a melting point of 97-98°C. It is a derivative of pyrazole, a five-membered heterocyclic ring composed of four carbon atoms and one nitrogen atom. DMPP is an important research tool in the fields of organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves reactions with a range of primary amines, including the dimethylaminoethyl variant, showcasing significant cytotoxic properties against various cancer cell lines. This synthesis route indicates potential applications in developing anticancer agents (Deady et al., 2003).

Fluorescent Property Evaluation

A study on the synthesis, characterization, and evaluation of fluorescent properties of 1,3,5-triaryl-2-pyrazolines, derived from (3,4-dimethylphenyl) hydrazine hydrochloride, reveals these compounds possess fluorescence properties in the blue region of the visible spectrum. This property is significant for applications in materials science, particularly in the development of fluorescent markers or sensors (Hasan, Abbas, & Akhtar, 2011).

Photophysical and Charge Transfer Properties

Research on the electron-donating effect of amine groups on charge transfer and photophysical properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolone derivatives indicates potential applications in organic semiconductor devices. The study showcases how substituents like dimethylamine enhance charge transport properties, making these derivatives promising for electronic and optoelectronic applications (Irfan, Chaudhry, & Al‐Sehemi, 2020).

Apoptosis Induction in Cancer Cells

A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including derivatives with dimethyl substitutions, have been identified as potent inducers of apoptosis in cancer cells. These compounds exhibit strong anticancer activity, highlighting their potential for therapeutic development (Zhang et al., 2008).

Mechanism of Action

- By inhibiting monoamine oxidases and prostaglandin synthesis, amitraz disrupts essential cellular processes .

- Cellular effects include altered neurotransmission, disrupted energy metabolism, and impaired reproductive function .

Target of Action

Mode of Action

Biochemical Pathways

- Amitraz affects several pathways:

- Interference with neurotransmitter metabolism disrupts insect neural signaling. Disruption of energy production pathways contributes to insect lethality. Amitraz may cause chemosterilization in the target species .

Pharmacokinetics

- Amitraz is non-systemic , meaning it does not readily enter the bloodstream after topical application. It remains localized at the application site. Hydrolysis of amitraz yields metabolites such as N-(2,4-dimethylphenyl)-N’-methylformamidine. Excretion occurs primarily through feces and urine. Limited systemic absorption reduces the risk of toxicity in mammals .

Result of Action

Action Environment

- Factors such as temperature, humidity, and pH influence amitraz efficacy. Stability is affected by exposure to light, moisture, and other environmental conditions .

properties

IUPAC Name |

1-(2,4-dimethylphenyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-11(9(2)5-8)14-7-10(12)6-13-14/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOQWPWSALVSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(C=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)

![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)

![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)